

4-Morpholinobenzaldehyde: A Comparative Guide to its Applications in Research

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Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

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4-Morpholinobenzaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a morpholine ring attached to a benzaldehyde moiety, imparts favorable physicochemical properties that make it a valuable intermediate in medicinal chemistry. This guide provides a comparative analysis of the performance of **4-Morpholinobenzaldehyde** and its derivatives in anticancer and antimicrobial applications, supported by peer-reviewed experimental data.

Anticancer Applications: A Comparative Analysis

Derivatives of **4-Morpholinobenzaldehyde**, particularly Schiff bases and chalcones, have demonstrated notable cytotoxic activity against various cancer cell lines. These compounds are often evaluated for their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Comparison with Standard Chemotherapeutic Agents

While direct comparative studies of **4-Morpholinobenzaldehyde** with standard anticancer drugs are limited, research on its derivatives provides valuable insights. For instance, certain morpholine-containing compounds have been evaluated against well-established chemotherapeutic agents like Doxorubicin and Sorafenib.

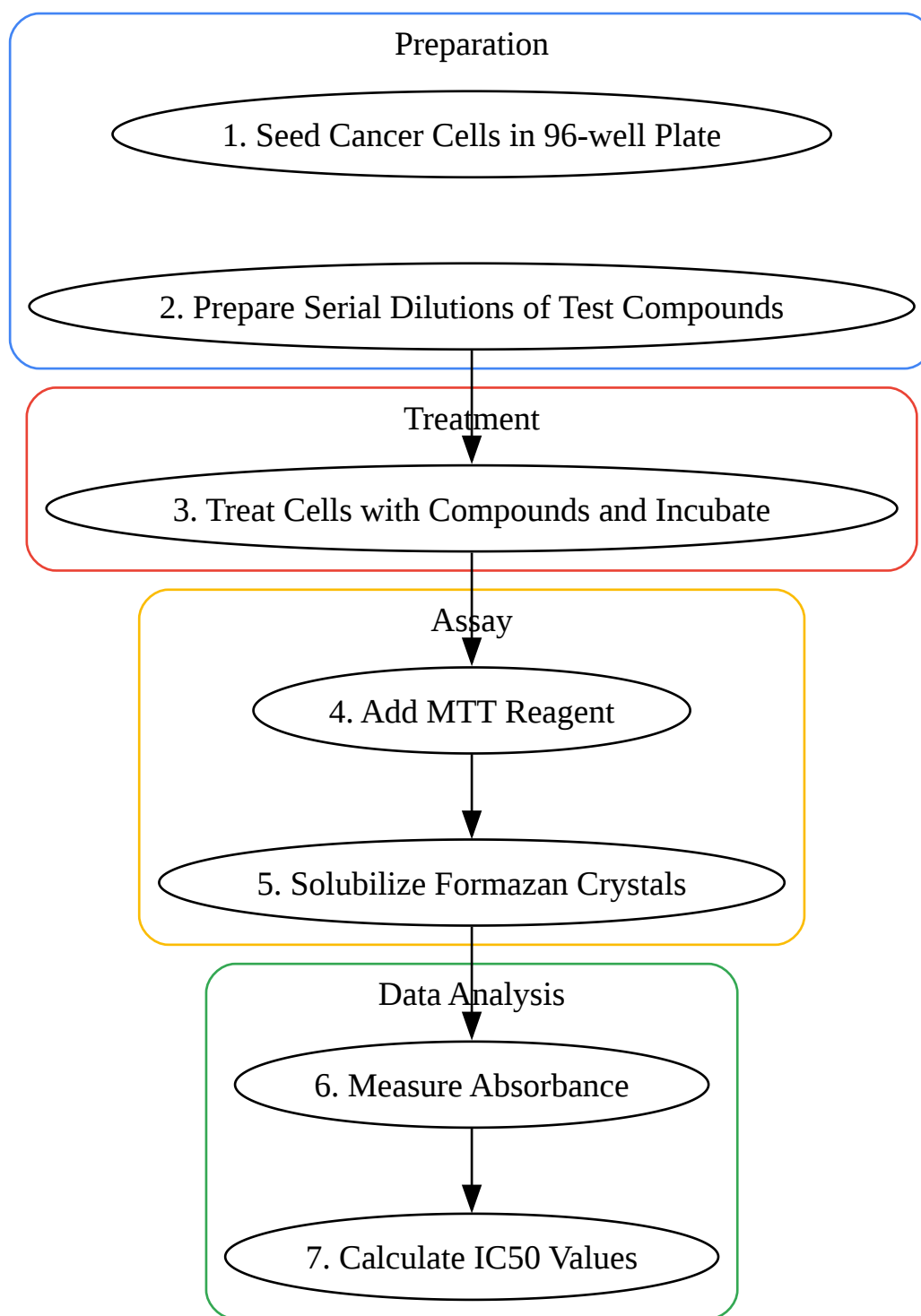
Compound/Drug	Cancer Cell Line	IC50 (μM)	Reference
Morpholine-Benzimidazole-Oxadiazole Derivative (5h)	HT-29 (Colon Cancer)	3.103 ± 0.979	[1]
Sorafenib	HT-29 (Colon Cancer)	Not specified in the study, but used as a reference for VEGFR-2 inhibition	[1]
2-morpholino-4-anilinoquinoline (3d)	HepG2 (Liver Cancer)	8.50	[2]
2-morpholino-4-anilinoquinoline (3c)	HepG2 (Liver Cancer)	11.42	[2]
2-morpholino-4-anilinoquinoline (3e)	HepG2 (Liver Cancer)	12.76	[2]
Sorafenib	HepG2 (Liver Cancer)	Weaker activity than compound 3e at 20 μM but higher selectivity	[3]
Doxorubicin	MCF-7 (Breast Cancer)	~2.8	[4]
Doxorubicin Derivative (5)	Multiple cell lines	8.03–27.88	[4]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., a **4-Morpholinobenzaldehyde** derivative) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
- **Formazan Solubilization:** The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.



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MTT Assay Workflow

Antimicrobial Applications: A Comparative Overview

Chalcone and Schiff base derivatives of **4-Morpholinobenzaldehyde** have also been investigated for their antimicrobial properties. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparison with Standard Antibiotics

Studies have compared the antimicrobial activity of these derivatives with standard antibiotics like Ciprofloxacin.

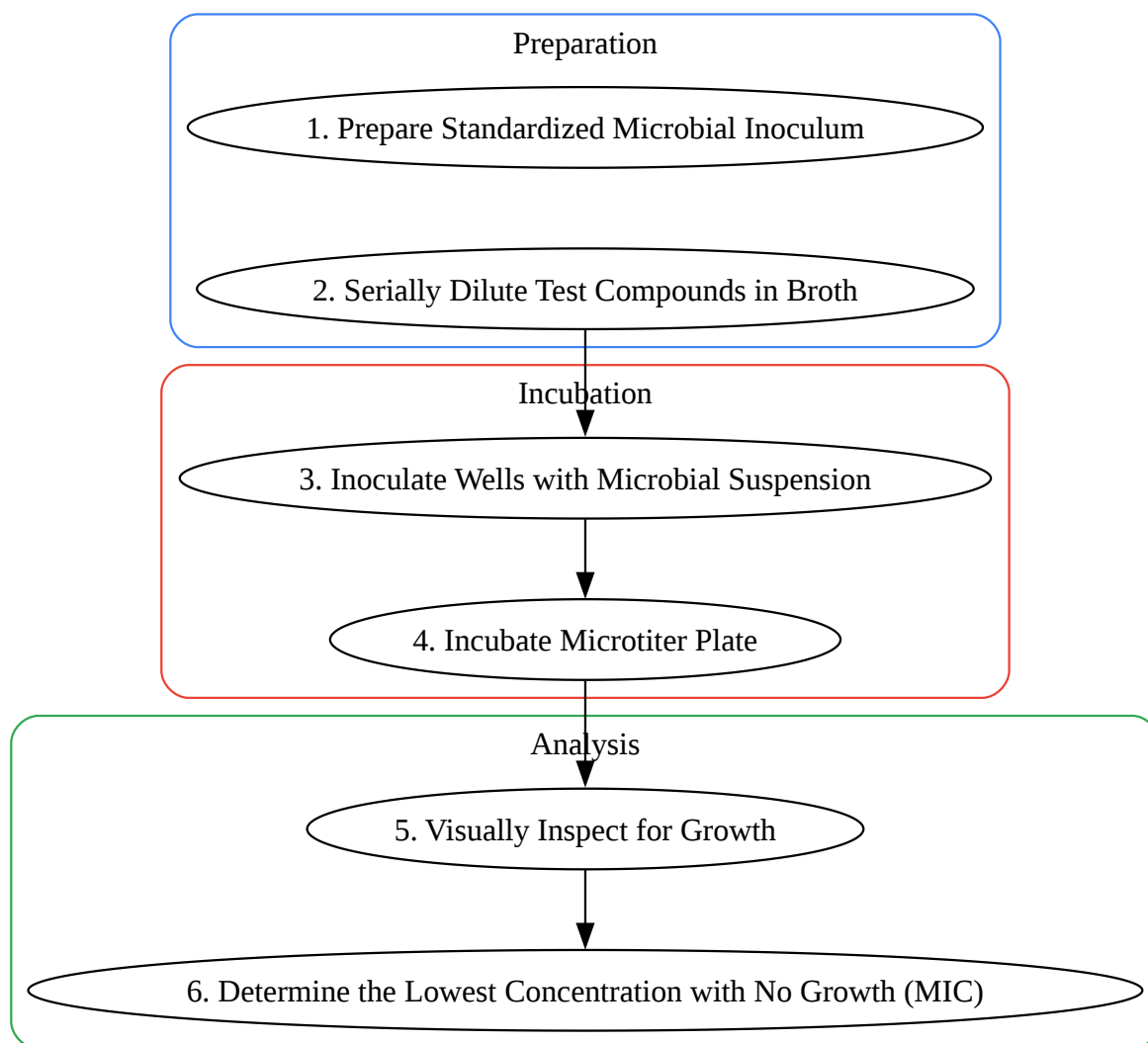
Compound/Drug	Microorganism	MIC (µg/mL)	Reference
Ciprofloxacin-Indole Hybrid (8b)	S. aureus CMCC 25923	0.0625	[5]
Ciprofloxacin	S. aureus CMCC 25923	0.25	[5]
Ciprofloxacin-Indole Hybrid (3a)	Various strains	0.25 - 8	[5]
Ciprofloxacin	Various strains	Comparable to 3a	[5]
4-(Phenylsulfonyl) morpholine	Various bacteria and fungi	>1024	[6]
Ciprofloxacin	S. aureus	Not specified, used as a reference	[7]
Cinnamaldehyde	A. baumannii	1.5 - 6	
Ciprofloxacin	A. baumannii	31 - 132	

Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compound and a standard antibiotic are serially diluted in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plate is incubated under appropriate conditions for the microorganism to grow.
- **MIC Determination:** The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.



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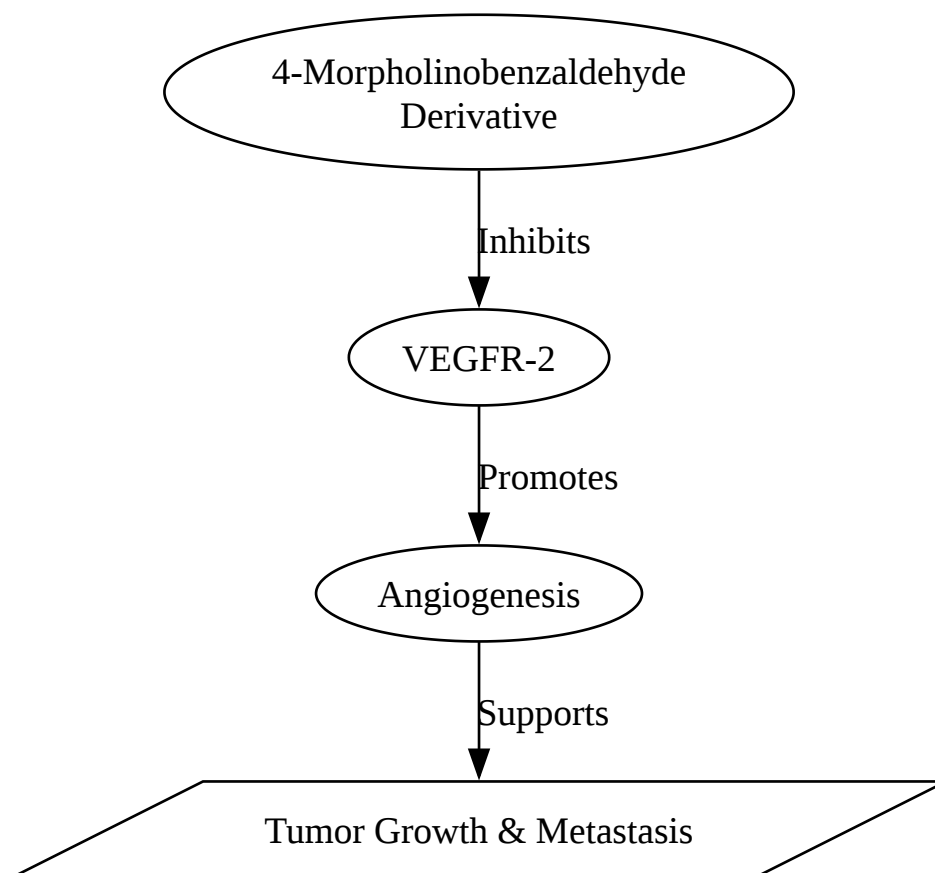
Broth Microdilution Workflow

Mechanism of Action: A Glimpse into Cellular Pathways

The biological activity of **4-Morpholinobenzaldehyde** derivatives often stems from their interaction with specific cellular targets.

Anticancer Mechanism

In cancer cells, some morpholine-containing compounds have been found to act as inhibitors of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.



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VEGFR-2 Inhibition Pathway

Conclusion

4-Morpholinobenzaldehyde and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlights their efficacy, in some cases comparable or superior to existing standard drugs. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic applications of these versatile molecules.

Future research should focus on elucidating the precise mechanisms of action and conducting in vivo studies to validate the in vitro findings, paving the way for their potential clinical translation.

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